N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide
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Overview
Description
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including imidazolidinone, trifluoromethoxy, and fluorobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide typically involves multi-step organic reactions. The starting materials often include 4-(trifluoromethoxy)aniline, 2-fluorobenzoic acid, and other reagents necessary for forming the imidazolidinone ring. The reaction conditions may involve:
Condensation reactions: To form the imidazolidinone core.
Substitution reactions: To introduce the trifluoromethoxy and trifluoromethyl groups.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Continuous flow reactors: For large-scale production.
Automated synthesis: To ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the imidazolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or amines.
Substitution: Results in various substituted derivatives of the original compound.
Scientific Research Applications
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways. For instance:
Enzyme inhibition: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor modulation: Interaction with cell surface receptors can alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)acetamide: Shares the imidazolidinone core but differs in the substituents.
Thifluzamide: Contains similar trifluoromethoxy and trifluoromethyl groups but has a different core structure.
Uniqueness
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its trifluoromethoxy and trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H10F7N3O4 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H10F7N3O4/c19-12-4-2-1-3-11(12)13(29)26-16(17(20,21)22)14(30)28(15(31)27-16)9-5-7-10(8-6-9)32-18(23,24)25/h1-8H,(H,26,29)(H,27,31) |
InChI Key |
MYCSHKDIOFPXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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